4-Bromooxindole
Overview
Description
4-Bromooxindole, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds:
- A study describes the synthesis of spiropyrazoline oxindoles, which are biologically interesting, using 3-bromooxindoles (Chen, Xiao, & Chen, 2017).
- Another research focused on the synthesis of kinase inhibitors Nintedanib and Hesperadin, using substituted 3-bromooxindoles (Marek, Váňa, Svoboda, & Hanusek, 2021).
Pharmaceutical Applications:
- The synthesis of indolodioxane U86192A, an antihypertensive agent, was achieved using a method involving 4-bromoindoles (Chae & Buchwald, 2004).
Chemical Transformations and Analysis:
- A study on the photocatalytic formyloxylation reactions of 3-bromooxindoles using water and DMF highlights a method for producing 3-formyloxyoxindoles (Zou et al., 2014).
- The hydrofluorination of 3-bromooxindole to create 3-fluorooxindole derivatives was explored, with relevance to pharmaceutical synthesis (Mizuta et al., 2017).
Potential Anticancer and Anti-Inflammatory Activities:
- Spirooxindole derivatives, potentially synthesized from bromooxindoles, have shown anticancer properties against various cancer cells (Barakat et al., 2018).
- Bromoindole derivatives isolated from marine sponges showed significant anti-inflammatory activity, indicating potential therapeutic applications (Di et al., 2018).
Safety and Hazards
Future Directions
While the future directions for 4-Bromooxindole are not explicitly mentioned in the search results, it is noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various research fields.
Mechanism of Action
Target of Action
This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Mode of Action
Indole and its derivatives are known to interact with various enzymes and receptors in the body, influencing numerous biological processes . The bromine atom in 4-Bromooxindole could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biochemical pathways, including the metabolism of tryptophan, an essential amino acid
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . The presence of the bromine atom may influence its metabolic stability and bioavailability .
Result of Action
Indole and its derivatives are known to have various biological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the reactivity of the bromine atom could be affected by the pH of the environment
Properties
IUPAC Name |
4-bromo-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQPPAZTHUEMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376799 | |
Record name | 4-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99365-48-7 | |
Record name | 4-Bromooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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